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These application notes provide a comprehensive guide to generating and characterizing RelB
knockout mouse models. This document includes detailed protocols for two common gene-
editing strategies, data on the expected phenotype, and visualizations of the relevant biological
pathways and experimental workflows.

Introduction to RelB

RelB is a member of the nuclear factor-kappa B (NF-kB) family of transcription factors. It plays
a crucial role in the non-canonical NF-kB signaling pathway, which is involved in the
development and function of the immune system. Specifically, RelB is essential for dendritic
cell maturation, lymphoid organogenesis, and the differentiation of T cells.[1] Dysregulation of
the RelB-associated non-canonical pathway has been implicated in inflammatory and
autoimmune diseases.[1] RelB knockout mice exhibit a complex phenotype, including defects
in the hematopoietic and immune systems, making them a valuable model for studying the in
vivo functions of RelB.[2]

Phenotypic Characterization of RelB Knockout Mice

RelB-deficient mice display a range of immunological abnormalities. Below is a summary of
guantitative data on immune cell populations and serum cytokine levels observed in these

mice.
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Immune Cell Populations in Spleen and Thymus

The absence of RelB leads to significant alterations in the cellular composition of primary and
secondary lymphoid organs.
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Change
Cell Population Organ Genotype Compared to Reference
Wild-Type
CD19+ B cells Spleen RelB-KO Slightly Reduced
Marginal Zone B
Spleen RelB-KO Reduced
(MZB) cells
Follicular B (FoB)
Spleen RelB-KO Reduced
cells
- Increased
Transitional B
Percentage, No
cells Spleen RelB-KO ,
change in total
(B220+AA4.1+)
number
CD4+ T cells Thymus RelB-/- Reduced [3]
Foxp3+CD4+
Thymus RelB-/- Reduced [3]
Treg cells
CD4+CD8+ .
N Dramatically
Double Positive Thymus p50-/-relB-/- [4]
Reduced
(DP) Thymocytes
CD4+ Single )
- Relatively
Positive (SP) Thymus p50-/-relB-/- [4]
Increased
Thymocytes
B220+IgM+ B Markedly
Spleen p50-/-relB-/- [4]
cells Reduced
Myeloid cells Dramatically
Spleen p50-/-relB-/- [4]
(Mac-1+, Gr-1+) Increased
B220+IgM- and
Markedly
B220+IgM+ B Bone Marrow p50-/-relB-/- [4]
I Reduced
cells

Serum Cytokine and Chemokine Levels
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RelB deficiency can lead to a dysregulated cytokine and chemokine profile, contributing to the

observed inflammatory phenotype.

Change Compared

Cytokine/Chemokine  Genotype _ Reference
to Wild-Type
CXCL10 RelB-/- Elevated [5]
IL-6 RelB-/- Elevated [5]
o Impaired production in
RelB-deficient
TNF-a o response to LPS and [6]
macrophages (in vitro)
IFN-y
RelB-deficient T cells Reduction in response
IFN-y o . [7]
(in vitro) to stimuli
L RelB-deficient T cells Reduction in response 7]
(in vitro) to stimuli
RelB-deficient T cells Reduction in response
IL-4 [7]

(in vitro)

to stimuli

Signaling Pathways Involving RelB

RelB is a key component of the non-canonical NF-kB signaling pathway. The following diagram

illustrates the activation of RelB and its downstream effects.
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Caption: Non-canonical NF-kB signaling pathway leading to RelB activation.

Experimental Protocols

This section provides detailed protocols for generating RelB knockout mice using two powerful
gene-editing technologies: CRISPR-Cas9 and homologous recombination in embryonic stem
(ES) cells.

Protocol 1: CRISPR-Cas9 Mediated Generation of RelB
Knockout Mice

This protocol outlines the steps for generating RelB knockout mice using the CRISPR-Cas9
system, a rapid and efficient method for gene editing.

» Objective: To design and synthesize single guide RNAs (SgRNAS) that specifically target the
mouse Relb gene for knockout.

e Procedure:

o Identify the genomic sequence of the mouse Relb gene from a database such as the NCBI
or Ensembl.
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o Use an online sgRNA design tool (e.g., CHOPCHOP, Synthego Design Tool) to identify
potential SQRNA sequences targeting an early exon of the Relb gene to ensure a
frameshift mutation and subsequent gene knockout.

o Select 2-3 sgRNAs with high on-target scores and low off-target predictions.

» Example sgRNA Target Sequence (targeting Exon 1 of mouse Relb): 5'-
GTCGTCAGGATCTGCTTCGG-3' (PAM: AGG)

o Synthesize the selected sgRNAs and the Cas9 nuclease. Chemically modified synthetic
sgRNAs are recommended for higher efficiency and reduced off-target effects.

e Objective: To deliver the CRISPR-Cas9 components into mouse zygotes.

o Materials:

o Superovulated female mice (e.g., C57BL/6J)

Stud male mice

[e]

Cas9 nuclease

[e]

(¢]

Synthesized sgRNAs

[¢]

Microinjection buffer

M2 and KSOM media

[¢]

e Procedure:

o

Harvest zygotes from superovulated female mice after mating.

[¢]

Prepare the microinjection mix containing Cas9 protein and sgRNA(S) in microinjection
buffer.

[¢]

Microinject the CRISPR-Cas9 ribonucleoprotein (RNP) complex into the cytoplasm or
pronucleus of the collected zygotes.
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o Culture the microinjected zygotes in KSOM medium overnight to the 2-cell stage.
e Objective: To produce live mice from the microinjected embryos.
e Procedure:
o Transfer the 2-cell stage embryos into the oviducts of pseudopregnant female mice.
o Allow the surrogate mothers to carry the embryos to term.
o The resulting pups are the founder (FO) generation.
o Objective: To identify founder mice carrying the desired mutation in the Relb gene.

e Procedure:

[e]

At 2-3 weeks of age, collect a small tail or ear biopsy from each FO pup.

o

Extract genomic DNA from the biopsies.

Perform PCR amplification of the targeted region of the Relb gene using primers flanking

[¢]

the sgRNA target site.

[¢]

Analyze the PCR products by Sanger sequencing to identify insertions or deletions
(indels) that result in a frameshift mutation.
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Caption: Experimental workflow for CRISPR-Cas9 mediated generation of RelB knockout mice.

Protocol 2: Generation of RelB Knockout Mice via
Homologous Recombination in Embryonic Stem Cells

This protocol describes the traditional method of generating knockout mice by targeting the
Relb gene in mouse embryonic stem (ES) cells.

+ Objective: To construct a targeting vector that will replace a critical exon of the Relb gene
with a selection cassette.

¢ Procedure:
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o Isolate a genomic DNA clone containing the mouse Relb gene from a BAC library.

o Design a targeting vector with two homology arms (a 5" arm and a 3' arm) of several
kilobases each, homologous to the regions flanking the exon(s) to be deleted (e.g., Exon
1).

o Insert a positive selection cassette (e.g., a neomycin resistance gene, neo) between the
homology arms.

o Insert a negative selection cassette (e.g., a thymidine kinase gene, tk) outside of the
homology arms.

o Objective: To introduce the targeting vector into ES cells and select for homologous
recombination events.

e Procedure:
o Culture mouse ES cells on a feeder layer of mouse embryonic fibroblasts (MEFs).
o Linearize the targeting vector and introduce it into the ES cells via electroporation.

o Culture the electroporated ES cells in the presence of G418 (for positive selection) and
ganciclovir (for negative selection). Only cells that have undergone homologous
recombination will survive this double selection.

» Objective: To identify and expand ES cell clones with the correct gene targeting event.
e Procedure:

o Pick individual drug-resistant ES cell colonies and expand them.

o Extract genomic DNA from each clone.

o Screen the clones by PCR and Southern blot analysis to confirm the correct integration of
the targeting vector at the Relb locus.

» Objective: To generate chimeric mice from the targeted ES cells.
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e Procedure:

o Inject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g.,
C57BL/6J).

o Transfer the injected blastocysts into the uteri of pseudopregnant female mice.

o The resulting pups will be chimeras, composed of cells from both the host blastocyst and

the injected ES cells.
o Objective: To obtain heterozygous and homozygous RelB knockout mice.
» Procedure:
o Breed the chimeric mice with wild-type mice.

o Genotype the offspring to identify those that have inherited the targeted Relb allele from
the ES cells (germline transmission).

o Intercross the heterozygous (RelB+/-) offspring to generate homozygous (RelB-/-)
knockout mice.
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Caption: Experimental workflow for generating RelB knockout mice via homologous
recombination.

Protocol 3: Genotyping of RelB Knockout Mice by PCR
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This protocol describes a PCR-based method to distinguish between wild-type (+/+),
heterozygous (+/-), and homozygous (-/-) RelB knockout mice.

o Objective: To determine the genotype of mice generated from the knockout strategies.
e Primer Design:

o Forward Primer (WT & KO): Binds to a region upstream of the targeted exon.

o Reverse Primer (WT): Binds within the deleted exon.

o Reverse Primer (KO): Binds within the selection cassette (for homologous recombination)
or a region that would be altered by the indel (for CRISPR).

o Example Primer Sequences:
o RelB-Fwd: 5-GTGGTGCCCGGGAATAGGATTGCTG-3'[4]
o RelB-WT-Rev: 5'-CCATTTTGCTCTGGGTCTGTGTCTG-3'[4]
o RelB-KO-Rev (Neo Cassette): 5-CATCGCGAATACATTAAGGAGAACGG-3'

¢ PCR Reaction Mix:

Component Volume (pL)
2x PCR Master Mix 10

Forward Primer (10 uM) 1

WT Reverse Primer (10 uM) 1

KO Reverse Primer (10 uM) 1

Genomic DNA (20-50 ng) 2

| Nuclease-free Water | to 20 |

e PCR Cycling Conditions:
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o Initial Denaturation: 95°C for 5 minutes
o 35 cycles of:

» Denaturation: 95°C for 30 seconds

» Annealing: 60°C for 30 seconds

» Extension: 72°C for 1 minute

o Final Extension: 72°C for 5 minutes

o Expected Results on Agarose Gel:
o Wild-type (+/+): A single band corresponding to the WT allele.
o Heterozygous (+/-): Two bands, one for the WT allele and one for the KO allele.

o Homozygous (-/-): A single band corresponding to the KO allele.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1179003#generating-relb-knockout-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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